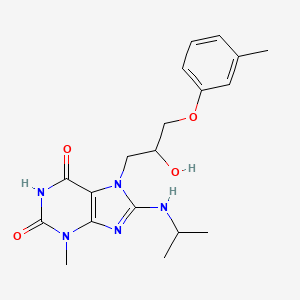

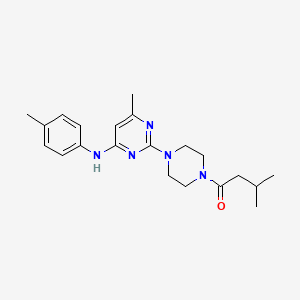

![molecular formula C18H15N5O2S B2532434 3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396847-32-7](/img/structure/B2532434.png)

3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C18H15N5O2S. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .

Molecular Structure Analysis

Pyrimidines are characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” is not provided in the resources I have accessed.

Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and depend on the substituents attached to the pyrimidine ring . Specific chemical reactions involving “this compound” are not detailed in the resources I have accessed.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

Research has delved into the synthesis and SAR of thieno[2,3-d]pyrimidine-2,4-dione derivatives, revealing their potency as GnRH receptor antagonists for treating reproductive diseases. A study highlighted the significance of the 2-(2-pyridyl)ethyl group for receptor binding activity, with hydrophobic substituents on the 6-(4-aminophenyl) group being preferred, indicating a compound with a binding affinity of 0.4 nM to the human GnRH receptor (Guo et al., 2003).

Antibacterial Applications

The antibacterial potential of substituted thieno[2,3-d]pyrimidines was explored through the synthesis of various derivatives, suggesting their role in developing new antibacterial agents (More et al., 2013).

Biological Activity

Thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring were synthesized, targeting high biological activities. These derivatives were designed as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, indicating their significant potential in medicinal chemistry (El-Gazzar et al., 2006).

Nonlinear Optical Properties

The study of thiopyrimidine derivatives has extended into the field of nonlinear optics (NLO), with certain derivatives showing promising NLO properties. This research demonstrates the relevance of pyrimidine rings in developing new materials for optoelectronic applications, highlighting the importance of structural and electronic characteristics in determining NLO behavior (Hussain et al., 2020).

Antiviral Activity

Thiazolo[4,5-d]pyrimidines have been studied for their antiviral activity, particularly against human cytomegalovirus (HCMV), with derivatives displaying significant in vitro activity. This highlights the therapeutic potential of thiazolo[4,5-d]pyrimidines in treating viral infections, offering a basis for further investigation into their use as antiviral agents (Revankar et al., 1998).

Wirkmechanismus

The mechanism of action of pyrimidines and their derivatives is often related to their inhibitory response against certain vital inflammatory mediators . The specific mechanism of action of “3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not provided in the resources I have accessed.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-phenyl-2-(1-thiophen-2-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c1-11(14-8-5-9-26-14)20-17-19-10-13-15(21-17)22-18(25)23(16(13)24)12-6-3-2-4-7-12/h2-11H,1H3,(H2,19,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOQKFJWGMXNFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2532355.png)

![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)

![N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2532361.png)

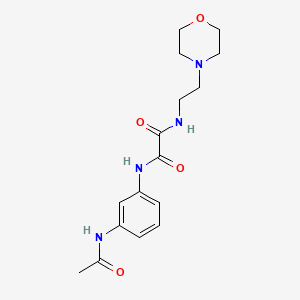

![1,3,7-Trimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2532369.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)

![N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2532374.png)